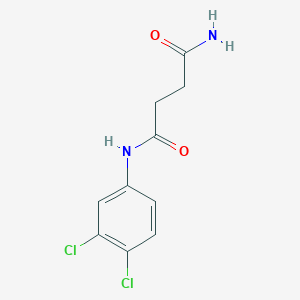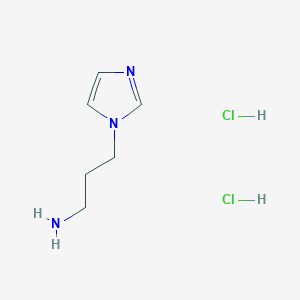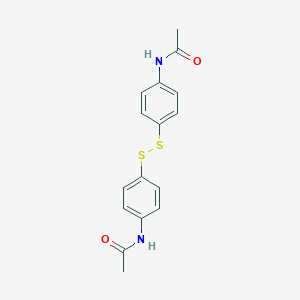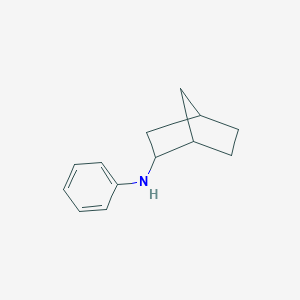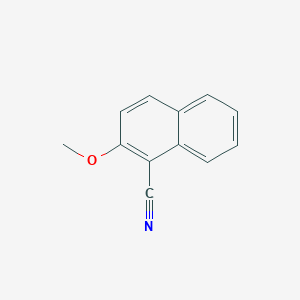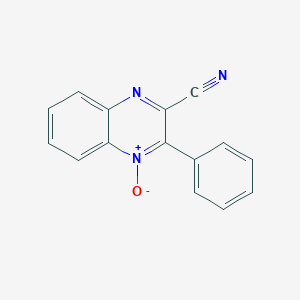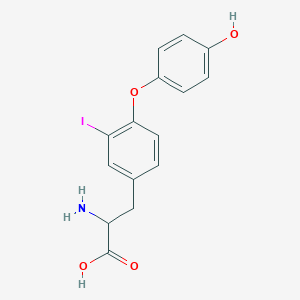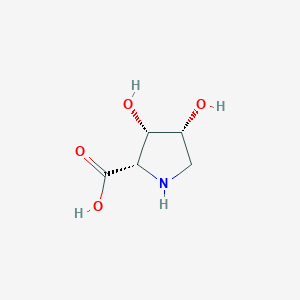
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid, also known as DHPA, is a naturally occurring compound found in various organisms, including bacteria, fungi, and plants. DHPA has been of great interest to researchers due to its unique chemical structure and potential applications in the fields of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not fully understood. However, it is believed that (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid exerts its effects through various signaling pathways in the body. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to interact with various enzymes and receptors, leading to changes in cellular signaling and gene expression.
Biochemische Und Physiologische Effekte
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects on the body. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments is its unique chemical structure, which allows for the development of new drugs and therapies. However, there are also some limitations to using (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in lab experiments. For example, (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is not readily available in large quantities, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are many potential future directions for research on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. One area of interest is the development of new drugs and therapies based on (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid. Researchers are also interested in investigating the potential applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid in biotechnology, such as the development of new biomaterials and biosensors. Additionally, there is a need for further research on the mechanism of action of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid and its effects on various signaling pathways in the body.
Synthesemethoden
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from precursor molecules. Enzymatic synthesis, on the other hand, utilizes enzymes to catalyze the formation of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid from other compounds.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications of (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid is in the development of new drugs. (2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Eigenschaften
CAS-Nummer |
17663-44-4 |
|---|---|
Produktname |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S,3S,4R)-3,4-dihydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10)/t2-,3+,4-/m1/s1 |
InChI-Schlüssel |
HWNGLKPRXKKTPK-FLRLBIABSA-N |
Isomerische SMILES |
C1[C@H]([C@H]([C@H](N1)C(=O)O)O)O |
SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Kanonische SMILES |
C1C(C(C(N1)C(=O)O)O)O |
Synonyme |
D-Proline, 3,4-dihydroxy-, (3R,4S)-rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



